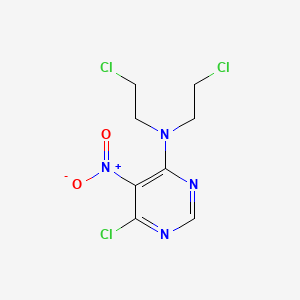
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is a chemical compound with a complex structure that includes chloroethyl and nitropyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the chlorination of pyrimidine derivatives followed by the introduction of nitro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N,N-bis(2-chloroethyl)-4-(trichloromethyl)-4H-1,3,2-benzodioxaphosphinin-2-amine 2-oxide
- 1-chloro-N,N-bis(chloromethyl)methanamine
Uniqueness
6-Chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine is unique due to its specific combination of chloroethyl and nitropyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
54413-39-7 |
|---|---|
Molecular Formula |
C8H9Cl3N4O2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
6-chloro-N,N-bis(2-chloroethyl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C8H9Cl3N4O2/c9-1-3-14(4-2-10)8-6(15(16)17)7(11)12-5-13-8/h5H,1-4H2 |
InChI Key |
XWVYTQINPJWYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



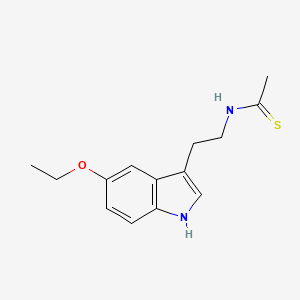
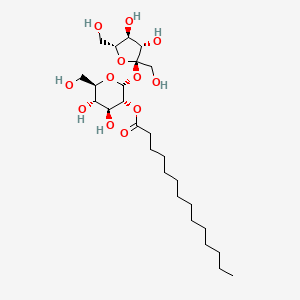

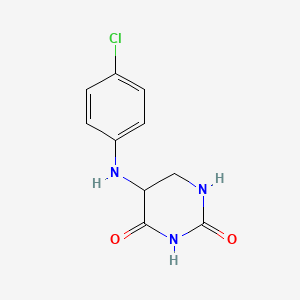

![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)

![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)
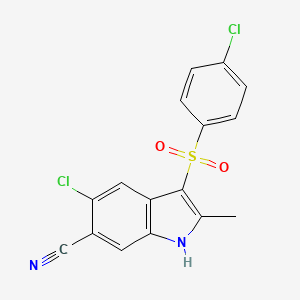
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
